molecular formula C9H12Cl2N4 B14870408 (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride

(5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B14870408
M. Wt: 247.12 g/mol
InChI Key: ZSTUEJDNOTVFQW-UHFFFAOYSA-N
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Description

(5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the formation of the pyrazole and pyridine rings followed by their functionalization. One common method starts with the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the conversion of the intermediate to the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

  • Pyrazolo[3,4-b]pyridines
  • Pyrazolo[1,5-a]pyridines
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

What sets (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride apart is its specific combination of pyrazole and pyridine rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.12 g/mol

IUPAC Name

(5-pyrazol-1-ylpyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H10N4.2ClH/c10-5-8-4-9(7-11-6-8)13-3-1-2-12-13;;/h1-4,6-7H,5,10H2;2*1H

InChI Key

ZSTUEJDNOTVFQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CN=CC(=C2)CN.Cl.Cl

Origin of Product

United States

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